HC-030031

TRPA1 pharmacology calcium influx assay antagonist potency profiling

Choose HC-030031 as your definitive TRPA1 reference antagonist. Its uniquely validated selectivity profile—free of confounding activity at TRPV1, TRPV3, TRPV4, hERG, and NaV1.2—ensures your observed anti-hyperalgesic effects are unambiguously TRPA1-mediated. Unlike non-validated alternatives, this tool is oral-bioavailable, effective in key rodent pain models at 100 mg/kg, and blocks human-specific proton-evoked activation. Proven to inhibit acrolein-induced vagus nerve depolarization, it is essential for rigorous target validation in nociception and airway irritation studies.

Molecular Formula C18H21N5O3
Molecular Weight 355.4 g/mol
CAS No. 349085-38-7
Cat. No. B1672953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHC-030031
CAS349085-38-7
Synonyms2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide
HC 030031
HC-030031
HC030031
Molecular FormulaC18H21N5O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
InChIInChI=1S/C18H21N5O3/c1-11(2)12-5-7-13(8-6-12)20-14(24)9-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h5-8,10-11H,9H2,1-4H3,(H,20,24)
InChIKeyHEQDZPHDVAOBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HC-030031 (CAS 349085-38-7) TRPA1 Antagonist for Pain & Inflammation Research Procurement Guide


HC-030031 (CAS 349085-38-7) is a synthetic, cell-permeable small molecule belonging to the purine-dione (xanthine) derivative class that functions as a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel [1]. This compound is extensively characterized as a reversible blocker of TRPA1-mediated calcium influx and ionic currents, with established inhibitory activity against activation induced by multiple structurally diverse agonists including allyl isothiocyanate (AITC), cinnamaldehyde, and formalin [2]. HC-030031 demonstrates selectivity against related TRP family members (TRPV1, TRPV3, TRPV4) and off-target channels (hERG, NaV1.2) . The compound exhibits oral bioavailability and has been validated across multiple preclinical pain models, serving as a foundational pharmacological tool for TRPA1 target validation and mechanistic investigation in nociception, inflammation, and respiratory irritation pathways [3].

HC-030031 vs. Generic TRPA1 Antagonists: Critical Procurement Differentiators in Assay Compatibility and Species Selectivity


Procurement of alternative TRPA1 antagonists as direct substitutes for HC-030031 is scientifically unwarranted due to substantial differences in pharmacological selectivity profiles, species-specific target engagement, and divergent in vivo validation depth. While compounds such as A-967079 and AP-18 share nominal TRPA1 antagonism, they exhibit distinct potencies against different agonist modalities, differential species ortholog inhibition, and variable oral bioavailability characteristics that preclude interchangeable use without extensive cross-validation [1]. HC-030031's selective profile—validated against TRPV1, TRPV3, TRPV4, hERG, and NaV1.2—is not uniformly shared across all TRPA1 antagonists . Furthermore, the compound's failure to inhibit frog (fTRPA1) and zebrafish TRPA1 while effectively antagonizing human, rat, mouse, and canine orthologs establishes a species-specific engagement pattern critical for translational relevance that cannot be assumed for other antagonists without direct comparative evaluation [2].

HC-030031 (349085-38-7) Quantitative Comparative Evidence: Potency, Selectivity, and In Vivo Efficacy


Agonist-Dependent Potency Profile: HC-030031 IC50 Values Against Structurally Diverse TRPA1 Activators

HC-030031 demonstrates differential inhibitory potency against distinct TRPA1 agonists. Against cinnamaldehyde-induced TRPA1 activation, the IC50 is 4.9 ± 0.1 μM, whereas against allyl isothiocyanate (AITC)-induced activation, the IC50 is 7.5 ± 0.2 μM [1]. Against formalin-evoked calcium influx, HC-030031 exhibits an IC50 of 5.3 ± 0.2 μM . This agonist-dependent variation—approximately 1.5-fold difference between cinnamaldehyde and AITC—contrasts with alternative TRPA1 antagonists such as AP-18, for which comprehensive agonist-panel potency data are less extensively documented, and highlights the necessity of selecting the appropriate reference antagonist based on the specific agonist employed in experimental design.

TRPA1 pharmacology calcium influx assay antagonist potency profiling

Comparative TRPA1 Antagonism in Functional Tissue Preparations: HC-030031 vs. AP-18 Efficacy

In isolated guinea pig vagus nerve preparations stimulated with 300 μM acrolein, HC-030031 (10 μM) inhibited nerve depolarizations by 90 ± 7% [1]. Under identical experimental conditions, the alternative TRPA1 antagonist AP-18 (10 μM) achieved 100% inhibition [1]. Both compounds produced statistically significant blockade (p<0.05, n=6) relative to acrolein-stimulated controls. While AP-18 demonstrates marginally higher maximal inhibition (100% vs. 90%), HC-030031 provides near-complete functional antagonism in this physiologically relevant nerve preparation. In the corresponding in vivo conscious guinea pig cough model, HC-030031 (300 mg/kg i.p.) reduced acrolein-induced coughs from 4.7 ± 1.1 (vehicle) to 1.0 ± 0.4 (p<0.01), confirming translation from ex vivo efficacy to whole-animal behavioral response [1].

TRPA1 antagonism ex vivo electrophysiology cough reflex vagus nerve

Channel Selectivity Profile: HC-030031 Off-Target Assessment vs. TRPV and Cardiac Ion Channels

HC-030031 at concentrations effective for TRPA1 antagonism (up to 10-30 μM) does not block currents mediated by TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels . This selectivity profile distinguishes HC-030031 from capsazepine, which antagonizes both TRPA1 and TRPV1 channels, and from broader TRP channel modulators with multi-target activity [1]. The exclusion of hERG channel inhibition—a critical cardiac safety liability—is particularly relevant for translational studies and distinguishes HC-030031 from less thoroughly characterized tool compounds lacking published selectivity data against this ion channel panel.

ion channel selectivity TRP channel pharmacology off-target profiling

Species-Specific TRPA1 Antagonism: HC-030031 Differential Inhibition Across Orthologs

HC-030031 exhibits marked species-dependent TRPA1 antagonism. The compound effectively inhibits human TRPA1 (hTRPA1) activation, with IC50 values of 4.9-7.5 μM depending on the agonist, and demonstrates comparable activity toward rat and mouse TRPA1 orthologs [1]. However, HC-030031 fails to inhibit frog TRPA1 (fTRPA1) and zebrafish TRPA1 activity induced by cinnamaldehyde in heterologous expression systems . Additionally, HC-030031 inhibits canine TRPA1 responses to cold stimulation and menthol, though with sensitivity varying from human and mouse orthologs [2]. This species-specific pattern—effective in mammals (human, rat, mouse, canine) but inactive in amphibian and teleost orthologs—has not been systematically characterized for all alternative TRPA1 antagonists and may differ for compounds such as AP-18 or A-967079, which lack equivalent cross-species validation data.

TRPA1 species selectivity translational pharmacology ortholog-specific antagonism

In Vivo Analgesic Efficacy: HC-030031 Reversal of Mechanical Hypersensitivity in Neuropathic and Inflammatory Pain Models

Oral administration of HC-030031 (100 mg/kg) significantly reversed mechanical hypersensitivity in the rat spinal nerve ligation (SNL) model of neuropathic pain and the Complete Freund's Adjuvant (CFA) model of chronic inflammatory pain [1]. At the same 100 mg/kg oral dose, HC-030031 reduced AITC-induced nocifensive behaviors in rats, confirming target engagement in vivo [1]. Importantly, HC-030031 did not affect acute heat sensitivity or motor coordination at analgesic doses, suggesting that observed anti-hyperalgesic effects are not confounded by motor impairment or generalized sensory suppression [2]. While alternative TRPA1 antagonists such as A-967079 have also demonstrated efficacy in paclitaxel-induced mechanical allodynia models [3], the depth and breadth of HC-030031's validation across both neuropathic (SNL) and inflammatory (CFA, formalin) pain models with consistent oral dosing protocols provides a uniquely robust reference dataset for experimental design.

neuropathic pain inflammatory pain mechanical hypersensitivity in vivo pharmacology

Human TRPA1 Proton Sensitivity: Species-Specific Activation Blocked by HC-030031

Extracellular acidosis (physiological acidic pH) activates and sensitizes human TRPA1 (hTRPA1), producing concentration-dependent membrane currents and calcium influx that are blocked by HC-030031 [1]. In contrast, rodent and rhesus monkey TRPA1 fail to respond to extracellular acidosis, and protons actually inhibit rodent TRPA1 [1]. This species-specific property is unique among known endogenous TRPA1 agonists and may reflect evolutionary pressure for hTRPA1 to function as an acid sensor in human sensory neurons [1]. HC-030031's ability to block this proton-evoked activation has been explicitly demonstrated, whereas equivalent validation for alternative TRPA1 antagonists (AP-18, A-967079) in this specific human-specific proton-sensing context is not available in the published literature.

TRPA1 proton sensing species differences acidosis pain transduction

HC-030031 Optimal Application Scenarios in Pain, Inflammation, and Ion Channel Research


Mechanistic Target Validation in Rodent Neuropathic and Inflammatory Pain Models

HC-030031 is optimally deployed for TRPA1 target validation studies in rodent pain models requiring oral dosing. Its documented efficacy at 100 mg/kg oral in reversing mechanical hypersensitivity in both SNL neuropathic and CFA inflammatory pain models, without confounding effects on acute heat sensitivity or motor coordination, makes it the reference antagonist for establishing the role of TRPA1 in pain mechanisms [1]. The compound's validated selectivity against TRPV1, TRPV3, TRPV4, hERG, and NaV1.2 ensures that observed anti-hyperalgesic effects can be attributed specifically to TRPA1 antagonism rather than off-target channel modulation .

Human TRPA1 Acid-Sensing and Inflammatory Pain Transduction Studies

HC-030031 is uniquely suited for investigations of human-specific TRPA1 acid-sensing function. Unlike rodent TRPA1, human TRPA1 is activated by extracellular acidosis, and HC-030031 blocks this proton-evoked activation [1]. This application scenario is critical for studies examining the role of tissue acidosis (e.g., in inflammation, ischemia, or tumor microenvironments) in human pain transduction, where rodent models fail to recapitulate the human proton-sensing phenotype and HC-030031 provides the only validated pharmacological tool for this modality [1].

Cough and Airway Irritation Reflex Pharmacology

HC-030031 is indicated for research on TRPA1-mediated cough and airway irritation reflexes. The compound's demonstrated efficacy in inhibiting acrolein-induced vagus nerve depolarization (90% inhibition at 10 μM) and reducing acrolein-evoked coughs in conscious guinea pigs (from 4.7 to 1.0 coughs, p<0.01) establishes its utility as a pharmacological tool for investigating TRPA1's role in respiratory irritant responses [1]. This application is particularly relevant for studies of environmental irritant-induced cough and the development of antitussive strategies targeting airway sensory nerves [1].

Comparative TRPA1 Pharmacology and Ortholog Selectivity Screening

HC-030031 serves as an essential reference compound for comparative TRPA1 pharmacology studies examining species-specific antagonist responses. Its well-characterized pattern of activity—effective in human, rat, mouse, and canine orthologs but inactive in frog and zebrafish TRPA1 [1]—provides a benchmark for evaluating novel TRPA1 antagonists. Additionally, its failure to inhibit non-mammalian TRPA1 makes it unsuitable for zebrafish screening applications, a critical consideration for experimental design requiring non-mammalian model systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for HC-030031

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.